Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate
Overview
Description
The compound is a derivative of indene with a carboxylate ester group, a chloro group, and a Boc-protected amino group . The Boc group (tert-butoxycarbonyl) is a common protecting group in organic chemistry, particularly for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amines are typically synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst has been used for the synthesis of N-protected amino esters .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Scientific Research Applications
Synthesis and Characterization
The compound has been employed in chemoenzymatic routes for the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates using Candida antarctica lipase B, showcasing its utility in producing enantiomerically pure amino acid derivatives, which are crucial for pharmaceutical development (Li, Rantapaju, & Kanerva, 2011).
It has been a key intermediate in the synthesis of complex heterocyclic structures, such as in the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reactions with amines, offering insights into novel synthetic pathways for functionalized organic compounds (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
The application of microwave irradiation to reactions involving this compound has been studied, showing enhanced reaction efficiency and yield, which is significant for the optimization of synthetic organic chemistry processes (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Advanced Organic Synthesis
In advanced organic synthesis, it serves as a precursor in Wessely oxidation and intramolecular Diels–Alder reactions , leading to the synthesis of complex organic molecules such as (±)-coronafacic acid, demonstrating its versatility in organic synthesis (Yates, Bhamare, Granger, & Macas, 1993).
Its reactivity has been exploited in the synthesis of novel heterocyclic systems , illustrating the compound's utility in expanding the scope of available organic molecules for research and development applications (Tumkyavichyus, 1996).
Material Science and Pharmaceuticals
Research into its use has extended into material science , where it has been utilized in the preparation of specific pharmaceutical intermediates, showcasing its importance in the synthesis of medically relevant compounds (Kiely, 1991).
It has also been a critical component in phosphine-catalyzed annulations , providing a method for the synthesis of highly functionalized tetrahydropyridines, which are valuable in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXIZRMYCIMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(boc-amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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